N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide
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Overview
Description
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide, also known as N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide, is a compound that has been synthesized and evaluated for its pharmacological activity Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, some isoxazole derivatives have been found to be effective as GABA uptake inhibitors and anticonvulsants, suggesting that they can interact with GABA transporters and inhibit their function .
Biochemical Pathways
For instance, its potential role as a GABA uptake inhibitor suggests that it may affect the GABAergic neurotransmission pathway .
Pharmacokinetics
Some isoxazole derivatives have been found to cross the blood-brain barrier (bbb), suggesting good bioavailability .
Result of Action
Given its potential role as a gaba uptake inhibitor, it can be inferred that this compound may increase the concentration of gaba in the synaptic cleft, thereby enhancing gabaergic neurotransmission .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential inhibitory effects on certain enzymes such as PDK1 and LDHA . These interactions can significantly influence the biochemical reactions in which this compound is involved .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
This compound may be involved in certain metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. This could also include any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could involve specific targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a catalyst to form the isoxazole ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the naphthamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the isoxazole or naphthamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole or naphthamide compounds.
Scientific Research Applications
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its derivatives are explored for therapeutic applications, including as potential drugs for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanol
- 4,5,6,7-tetrahydrobenzo[d]thiazoles
Uniqueness
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide is unique due to its specific structure, which combines the isoxazole ring with a naphthamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(14-10-9-12-5-1-2-6-13(12)11-14)19-18-15-7-3-4-8-16(15)20-22-18/h1-2,5-6,9-11H,3-4,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRIRSNRVWGUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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